molecular formula C36H58O10 B1229343 (+)-Rosamultin

(+)-Rosamultin

Cat. No. B1229343
M. Wt: 650.8 g/mol
InChI Key: MLKQAGPAYHTNQQ-FHZCGXLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Rosamultin is a natural product found in Pimpinella saxifraga and Pimpinella major with data available.

Scientific Research Applications

  • Cardioprotective Effects : Rosamultin has shown protective effects against H2O2-induced oxidative stress and apoptosis in H9c2 cardiomyocytes. It enhances cell viability, reduces the release of LDH and CK, and modulates the expression of several proteins involved in apoptosis. This suggests potential applications in treating oxidative stress-related cardiac injury (Zhang et al., 2018).

  • Bone Health : A study demonstrated the protective effects of rosamultin on bone damage induced by acute hypobaric hypoxia. It appears to regulate the expression of sclerostin and activate the Wnt/β-catenin signaling pathway, suggesting potential applications in treating bone injuries related to hypoxia (Wang et al., 2020).

  • Renal Protection : Rosamultin has been found to exhibit nephroprotective and antioxidant activity, particularly in the context of cisplatin-induced acute renal injury. It modulates various proteins and pathways involved in oxidative stress, suggesting its potential as a protective agent against nephrotoxicity (He et al., 2021).

  • Vascular Endothelial Cell Protection : Research indicates that rosamultin can prevent hypoxia-induced apoptosis in vascular endothelial cells by activating specific signaling pathways. This suggests its potential use in treating vascular complications associated with hypoxia (Shi et al., 2020).

  • Anti-HIV Activity : Rosamultin isolated from the root of Rosa rugosa has demonstrated inhibitory effects against HIV-1 protease, suggesting a potential application in the treatment of HIV (Park et al., 2005).

  • Anti-hepatotoxic Effects : Studies have shown that rosamultin has protective effects against hepatotoxicity induced by bromobenzene, indicating its potential use in treating liver injuries (Park et al., 2004).

  • Antiproliferative and Apoptotic Activity in Cancer Cells : Rosamultic acid, a compound related to rosamultin, has been found to induce apoptosis and cell cycle arrest in human gastric cancer cells, highlighting its potential as an anticancer agent (Sui et al., 2015).

properties

Product Name

(+)-Rosamultin

Molecular Formula

C36H58O10

Molecular Weight

650.8 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28+,29?,32+,33-,34-,35-,36+/m1/s1

InChI Key

MLKQAGPAYHTNQQ-FHZCGXLGSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

synonyms

rosamultin

Origin of Product

United States

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